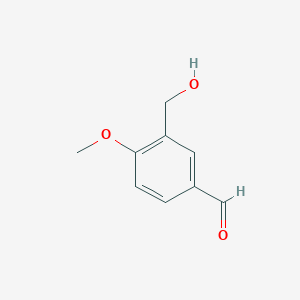

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid

概要

説明

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid is a chiral compound that is of interest in the field of synthetic organic chemistry due to its potential applications in the synthesis of polypeptides and other organic molecules. The compound features an oxazolidine ring, a common structural motif in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

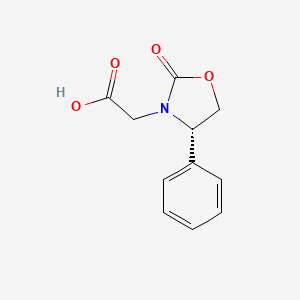

The synthesis of related oxazolidine derivatives has been reported in the literature. A four-step synthesis of 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester, starting from L-Asp-OH, achieved an overall yield of 45%. This process was optimized by employing microwave irradiation and caesium carbonate as a base, which helped to avoid the formation of by-products . Another study reported the asymmetric synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid through the stereoselective addition of phenylmagnesium bromide to an N-sulfinimine derived from (R)-glyceraldehyde acetonide . These methodologies highlight the advancements in the synthesis of oxazolidine derivatives, which could be applicable to the synthesis of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid.

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by the presence of a three-membered oxazolidine ring. Conformational analysis using IR and 1H NMR of tetramers containing the oxazolidine motif has been conducted, providing insights into the solution behavior of these molecules . The stereochemistry of the oxazolidine ring is crucial for its reactivity and interaction with other molecules, which is why the synthesis of enantiomerically pure compounds, such as those reported in the studies, is significant .

Chemical Reactions Analysis

The oxazolidine ring in these compounds is a versatile moiety that can participate in various chemical reactions. The studies do not detail specific reactions for (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid, but the reported syntheses and structural analyses suggest that the oxazolidine ring can be manipulated through different synthetic routes to introduce various functional groups . This adaptability makes it a valuable building block in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid are not detailed in the provided papers, the properties of oxazolidine derivatives can generally be inferred. These compounds are likely to have distinct melting points, solubilities, and optical activities based on their chiral centers and functional groups. The conformational analysis using spectroscopic methods such as IR and 1H NMR provides information on the molecule's behavior in solution, which is important for understanding its reactivity and interactions with other molecules .

科学的研究の応用

Synthesis and Conformational Analysis

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid has been utilized in the synthesis of specific polypeptide chains. A study by Luppi et al. (2003) demonstrates the four-step synthesis of 4(S)-oxazolidineacetic acid, 2-oxo benzyl ester from L-Asp-OH, yielding a 45% overall yield. This process, significantly enhanced by microwave irradiation and the use of caesium carbonate, avoids by-product formation. Additionally, the study explores the IR and 1H NMR conformational analysis of specific tetramers in solution, highlighting the compound's utility in detailed conformational studies (Luppi, Villa, & Tomasini, 2003).

Facilitating Peptide Synthesis

Itoh (1969) utilized derivatives of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid for selective protection of side-chain carboxyl groups in amino acids. This facilitated the synthesis of β-aspartyl and γ-glutamyl peptides, providing a pathway for easier and more efficient peptide synthesis (Itoh, 1969).

Development of Pseudopeptide Foldamers

The compound has been instrumental in the construction of pseudopeptide foldamers. Tomasini et al. (2003) designed a 2-oxo-1,3-oxazolidine-4-carboxylic acid as a novel building block for pseudopeptide foldamers. Their research, involving detailed DFT computational modeling, revealed a poly(L-Pro)n II-like helical conformation stabilized by intramolecular hydrogen bonds, suggesting potential applications in various fields (Tomasini et al., 2003).

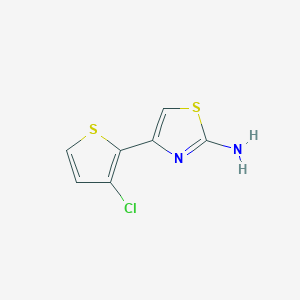

Antibacterial Agent Research

In the realm of antimicrobial research, Zurenko et al. (1996) studied the novel oxazolidinone analogs U-100592 and U-100766, which showed promising in vitro antibacterial activities against a variety of human pathogens. These findings indicate the potential of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid derivatives in developing new antimicrobial agents (Zurenko et al., 1996).

作用機序

Target of Action

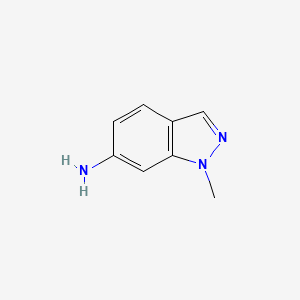

It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mode of Action

It’s known that acetic acid, a related compound, can have an inhibitory effect on certain microbial species . This could suggest that (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid may interact with its targets in a similar manner, potentially leading to changes in cellular processes.

Biochemical Pathways

It’s known that acetic acid can influence the ethanol oxidation respiratory chain in yeast . This could suggest that (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid may have a similar effect on certain biochemical pathways.

Pharmacokinetics

It’s known that many nonsteroidal anti-inflammatory drugs (nsaids), which include acetic acid derivatives, are rapidly and nearly completely absorbed . This could suggest that (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid may have similar ADME properties, potentially impacting its bioavailability.

Result of Action

It’s known that acetic acid can cause yeast cell death and aging . This could suggest that (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid may have similar effects on cells.

Action Environment

It’s known that the efficacy of acetic acid as an antimicrobial agent can be influenced by the acidity of the environment . This could suggest that environmental factors such as pH may also influence the action of (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-10(14)6-12-9(7-16-11(12)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKMRNJLFMISMT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357473 | |

| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

CAS RN |

99333-54-7 | |

| Record name | (S)-(+)-2-Oxo-4-phenyl-3-oxazolidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)